Dillenic acid C

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(2S,4aS,6aS,6aS,6bR,8aR,12S,12aR,14bR)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)20-10-11-29(6)21(30(20,7)23(32)16-22(25)31)9-8-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-28(18,29)5/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,23-,26+,27-,28+,29+,30-/m0/s1 |

InChI Key |

OLBGREBERCXYAJ-WBGWUSGSSA-N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@H](CC(=O)C5(C)C)O)C)C)(C)C(=O)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(C(CC1=O)O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Synonyms |

1-hydroxy-3-oxoolean-12-en-30-oic acid dillenic acid C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Betulinic Acid from Dillenia indica Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Dillenia indica, commonly known as the elephant apple, is a plant with a rich history in traditional medicine across Southeast Asia. Its leaves, bark, and fruit are known to contain a variety of bioactive phytochemicals. Among these, the pentacyclic triterpenoid betulinic acid has garnered significant scientific interest due to its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antioxidant properties. This document provides a comprehensive technical guide on the isolation and quantification of betulinic acid from the leaves of Dillenia indica, intended for researchers and professionals in the field of natural product chemistry and drug development. While the initial topic of interest was "dillenic acid C," a thorough review of scientific literature revealed no such compound isolated from Dillenia indica. Therefore, this guide focuses on betulinic acid, a major and well-documented bioactive constituent of the plant.

Data Presentation: Quantitative Analysis of Betulinic Acid

The concentration and yield of betulinic acid can vary significantly based on the plant part, geographical location, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Betulinic Acid Content in Various Fractions of Dillenia indica

| Plant Part | Extraction Method | Fraction | Betulinic Acid Concentration (mg/g of fraction) | Reference |

| Fruit | Methanolic Maceration | Ethyl Acetate | 97.99 ± 7.61 | [1] |

| Fruit | Aqueous Ethanolic Extraction | - | 4.6 | |

| Fruit | Ethyl Acetate Extraction | - | 107.6 |

Table 2: Yield of Betulinic Acid from Dillenia indica Bark using Optimized Microwave-Assisted Extraction (MAE)

| Parameter | Optimized Condition | Yield of Betulinic Acid (% w/w) | Reference |

| Temperature | 90°C | 0.91 | |

| Microwave Power | 200 W | 0.91 | |

| Extraction Time | 15 minutes | 0.91 |

Experimental Protocols

The following protocols are detailed methodologies for the extraction, fractionation, and purification of betulinic acid from Dillenia indica leaves, based on established scientific literature.

1. General Extraction and Fractionation Protocol

This protocol is a standard method for obtaining a betulinic acid-rich fraction.

-

Plant Material Preparation:

-

Collect fresh leaves of Dillenia indica.

-

Wash the leaves thoroughly with distilled water to remove any dirt and debris.

-

Shade-dry the leaves at room temperature for 10-14 days until they are brittle.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

-

-

Methanolic Extraction:

-

Macerate the dried leaf powder in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.

-

-

Solvent-Solvent Fractionation:

-

Suspend the crude methanolic extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition with n-hexane to remove non-polar constituents. Collect the n-hexane fraction.

-

Next, partition the aqueous layer with chloroform. Collect the chloroform fraction.

-

Finally, partition the remaining aqueous layer with ethyl acetate. Betulinic acid is known to be enriched in this fraction.

-

Concentrate the ethyl acetate fraction to dryness to yield the betulinic acid-rich extract.

-

2. Purification by Column Chromatography

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

-

Pack a glass column uniformly with the slurry.

-

-

Sample Loading and Elution:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform.

-

Adsorb this sample onto a small amount of silica gel and allow it to dry.

-

Load the dried sample onto the top of the prepared silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC).

-

-

Fraction Analysis and Isolation:

-

Spot the collected fractions on a pre-coated silica gel TLC plate.

-

Develop the TLC plate using a mobile phase such as toluene:methanol:chloroform (8:1:1, v/v/v).

-

Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

-

Combine the fractions that show a prominent spot corresponding to a standard betulinic acid marker.

-

Concentrate the combined fractions to obtain purified betulinic acid.

-

3. Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

-

Sample and Standard Preparation:

-

Prepare a standard stock solution of betulinic acid in methanol (1 mg/mL).

-

Prepare sample solutions of the various extracts in methanol.

-

-

Chromatography:

-

Apply bands of the standard and sample solutions on a pre-coated silica gel 60 F254 HPTLC plate.

-

Develop the plate in a twin-trough glass chamber with a mobile phase of toluene:methanol:chloroform (8:1:1, v/v/v).

-

After development, dry the plate.

-

-

Densitometric Analysis:

-

Derivatize the plate with anisaldehyde-sulfuric acid reagent and heat at 105°C for 5 minutes.

-

Perform densitometric scanning at 525 nm.

-

Quantify the amount of betulinic acid in the samples by comparing the peak areas with the standard calibration curve.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of betulinic acid.

Signaling Pathways of Betulinic Acid

Anticancer Activity via Intrinsic Apoptosis Pathway

Betulinic acid is a potent inducer of apoptosis in various cancer cells, primarily through the mitochondrial (intrinsic) pathway.

Caption: Betulinic acid induces apoptosis via the mitochondrial pathway.

Inhibition of PI3K/Akt/mTOR Pro-Survival Pathway

Betulinic acid has been shown to suppress the PI3K/Akt/mTOR signaling cascade, a key pathway in cell survival and proliferation.

Caption: Betulinic acid inhibits the pro-survival PI3K/Akt/mTOR pathway.

Betulinic acid is a promising bioactive compound from Dillenia indica with significant therapeutic potential. The methodologies outlined in this guide provide a framework for its successful isolation, purification, and quantification from the leaves of the plant. The visualization of its key signaling pathways offers insights into its mechanisms of action, particularly in the context of cancer therapy. Further research into optimizing extraction yields from leaves and exploring its full pharmacological profile is warranted.

References

Dillenic Acid C: A Technical Guide to Its Natural Sources, Isolation, and Potential Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillenic acid C, an oleanane-type pentacyclic triterpenoid, has been identified as a constituent of the plant species Dillenia papuana. This technical guide provides a comprehensive overview of the known natural sources of this compound, a detailed, inferred methodology for its isolation and quantification, and a discussion of its potential biological activities. Drawing on data from structurally related oleanane triterpenoids, this document outlines plausible signaling pathways that may be modulated by this compound, offering a foundation for future research and drug development initiatives. While quantitative data for this compound concentration in its natural source is not currently available in public literature, this guide establishes a framework for such investigations.

Natural Sources of this compound

This compound has been identified as a secondary metabolite isolated from the plant Dillenia papuana, a member of the Dilleniaceae family.[1] This plant is native to New Guinea.[1] At present, Dillenia papuana is the only documented natural source of this compound.

Table 1: Natural Sources and Localization of this compound

| Plant Species | Family | Tissue/Organ | Geographic Distribution |

| Dillenia papuana | Dilleniaceae | Aerial parts (leaves and stems) | New Guinea |

Quantitative Analysis of this compound

To date, specific quantitative data on the concentration of this compound in Dillenia papuana has not been reported in the available scientific literature. However, quantitative analysis of other triterpenoids in the Dillenia genus has been successfully performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The ethyl acetate fraction of the stem bark of Dillenia serrata, a related species, was found to contain high concentrations of other triterpenoids like koetjapic acid (15.1%) and betulinic acid (52.8%).[2] This suggests that this compound may also be present in significant quantities in Dillenia papuana.

Table 2: Quantitative Data of this compound in Dillenia papuana

| Plant Part | Extraction Method | Quantification Method | Concentration (mg/g dry weight) | Reference |

| Aerial Parts | Not Reported | Not Reported | Data not available | N/A |

Experimental Protocols: Isolation and Quantification

While the precise experimental protocol used for the initial isolation of this compound is not detailed in the available literature, a general methodology can be inferred from standard practices for the isolation of triterpenoids from plant materials and from protocols used for related compounds from the Dillenia genus.

Isolation of this compound from Dillenia papuana

The following is a proposed workflow for the isolation of this compound, based on established phytochemical techniques:

-

Plant Material Collection and Preparation: The aerial parts (leaves and stems) of Dillenia papuana are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like petroleum ether to remove lipids and pigments, followed by a solvent of intermediate polarity such as dichloromethane or ethyl acetate, and finally a polar solvent like methanol. Triterpenoids are typically extracted in the dichloromethane or ethyl acetate fraction.

-

Fractionation: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate, is employed to separate the components based on their polarity.

-

Purification: Fractions containing compounds with similar TLC profiles to known triterpenoids are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or repeated column chromatography until a pure compound is obtained.

-

Structure Elucidation: The structure of the isolated pure compound is then elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments (COSY, HMQC, HMBC), as well as mass spectrometry.[1]

Quantification of this compound using RP-HPLC

A validated RP-HPLC method can be developed for the quantification of this compound, adapting protocols used for other triterpenoids from Dillenia.[2]

-

Standard Preparation: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile). A series of standard solutions are then prepared by serial dilution to generate a calibration curve.

-

Sample Preparation: A known weight of the dried plant extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

-

Chromatographic Conditions (Proposed):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with an acid like phosphoric acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely around 210 nm for the carboxylic acid chromophore).

-

Injection Volume: 20 µL.

-

-

Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.

Potential Signaling Pathways and Biological Activity

Direct studies on the signaling pathways modulated by this compound are not yet available. However, extensive research on other oleanane-type triterpenoids provides a strong basis for predicting its potential biological activities and mechanisms of action.

Anti-inflammatory Activity

Oleanane triterpenoids are well-documented for their anti-inflammatory properties. A related compound, 3-oxoolean-12-en-30-oic acid, isolated from Dillenia serrata, has been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, with an IC50 value of 1.54 µM.[2][3] This inhibition is likely mediated through the downregulation of the cyclooxygenase-2 (COX-2) enzyme. It is plausible that this compound exerts similar anti-inflammatory effects by targeting the NF-κB signaling pathway, which is a critical regulator of inflammatory responses.

Anticancer Activity

Many oleanane triterpenoids have demonstrated potent anticancer activity through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Oleanolic acid, a structurally similar triterpenoid, has been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis. It is hypothesized that this compound may also exhibit anticancer properties by targeting key components of this survival pathway.

Antibacterial Activity

This compound has been reported to exhibit antibacterial activity against Bacillus subtilis, Escherichia coli, and Micrococcus luteus.[1] The proposed mechanism of action for the antibacterial effects of oleanane-type triterpenoids involves the disruption of the bacterial cell membrane integrity. This leads to increased permeability and leakage of intracellular components, ultimately resulting in bacterial cell death.

Conclusion and Future Directions

This compound, a constituent of Dillenia papuana, represents a promising lead compound for further pharmacological investigation. While its natural occurrence is currently limited to a single plant species, its structural similarity to other bioactive oleanane triterpenoids suggests a potential for significant anti-inflammatory, anticancer, and antibacterial properties.

Future research should focus on:

-

Quantitative Analysis: Determining the concentration of this compound in various parts of Dillenia papuana to assess the feasibility of its extraction for research and development.

-

Bioactivity Screening: Conducting comprehensive in vitro and in vivo studies to confirm and characterize the anti-inflammatory, anticancer, and antibacterial activities of purified this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects at a mechanistic level.

-

Synthetic Approaches: Developing synthetic or semi-synthetic routes to this compound and its analogues to enable structure-activity relationship studies and to provide a sustainable source of the compound for further development.

This technical guide provides a foundational resource for scientists and researchers interested in the therapeutic potential of this compound. The inferred methodologies and postulated signaling pathways offer a roadmap for future investigations that could unlock the full pharmacological potential of this natural product.

References

- 1. Antibacterial triterpenoid acids from Dillenia papuana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of triterpenoids from Dillenia serrata (Dilleniaceae) on prostaglandin E2 production and quantitative HPLC analysis of its koetjapic acid and betulinic acid contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Dillenic acid C physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

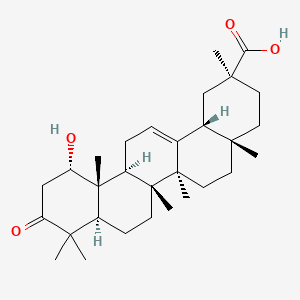

Dillenic acid C is a naturally occurring oleanene-type triterpenoid that has been isolated from the medicinal plant Dillenia papuana. Its chemical structure has been elucidated as 1α-hydroxy-3-oxoolean-12-en-30-oic acid. Preliminary studies have demonstrated its potential as an antibacterial agent. This technical guide provides a comprehensive overview of the known physical and chemical properties, along with available information on its biological activities and the general experimental context for triterpenoids of this class.

Physical and Chemical Properties

While specific experimental data for this compound is limited, its properties can be inferred from data on structurally similar oleanane triterpenoids and computational models.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Computed/Inferred) | 2-Hydroxy-3-oxo-12-oleanen-28-oic acid (Experimental) | Oleanolic Acid (Experimental) | 18β-Glycyrrhetinic acid (Experimental) |

| Molecular Formula | C₃₀H₄₆O₄[1] | C₃₀H₄₆O₄[1] | C₃₀H₄₈O₃ | C₃₀H₄₆O₄ |

| Molecular Weight | 470.7 g/mol | 470.7 g/mol [1] | 456.7 g/mol | 470.69 g/mol |

| Melting Point (°C) | Not available | 226 - 227 | 306 - 313[2] | 292 - 295 |

| Boiling Point (°C) | Not available | Not available | 553 - 554 at 760 mmHg[2] | ~492 (estimate)[3] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetic acid.[3][4] | Not available | Soluble in organic solvents.[4] | Soluble in acetic acid.[3] |

| pKa | ~5.5 (estimated) | Not available | Not available | 5.56 ± 0.1[3] |

| Appearance | Likely a solid. | Solid[1] | Crystalline solid | White crystalline powder |

| XLogP3 | 6.6 | 6.6[1] | Not available | Not available |

| Hydrogen Bond Donor Count | 2[1] | 2[1] | Not available | Not available |

| Hydrogen Bond Acceptor Count | 4[1] | 4[1] | Not available | Not available |

| Topological Polar Surface Area | 77.8 Ų | 77.8 Ų | Not available | Not available |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are based on the initial report of its discovery.

Isolation of this compound

The isolation of this compound from the leaves and stems of Dillenia papuana typically involves the following steps:

-

Extraction: The air-dried and powdered plant material is extracted with a non-polar solvent such as petroleum ether.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity.

-

Purification: Fractions containing compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound as 1α-hydroxy-3-oxoolean-12-en-30-oic acid was determined through a combination of spectroscopic techniques:

-

¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework of the molecule.

-

2D-NMR (COSY, HMQC, HMBC, NOESY): To establish the connectivity between protons and carbons and to determine the stereochemistry of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Biological Activity and Potential Signaling Pathways

Antibacterial Activity

This compound has been shown to possess antibacterial activity against a panel of bacteria, including Bacillus subtilis, Escherichia coli, and Micrococcus luteus. The mechanism of action is not yet fully elucidated but may involve disruption of bacterial cell membranes or inhibition of essential enzymes, a common mode of action for triterpenoids.

Potential Anti-inflammatory and Anticancer Activities

While specific studies on the anti-inflammatory and anticancer properties of this compound are not yet available, numerous oleanane-type triterpenoids have demonstrated significant activity in these areas. It is plausible that this compound may also exhibit similar properties through the modulation of key signaling pathways.

Oleanane triterpenoids have been shown to exert their effects by interacting with multiple cellular signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by triterpenoids can lead to apoptosis in cancer cells.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in cancer cells and promotes tumor growth and survival. Oleanane derivatives have been shown to inhibit STAT3 signaling.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of triterpenoids.

Visualizations

General Workflow for Isolation and Identification

Caption: General workflow for the isolation and identification of this compound.

Potential Signaling Pathways Targeted by Oleanane Triterpenoids

References

Dillenic Acid C: A Technical Guide to its Discovery, History, and Biological Activity

Introduction

Dillenic acid C is a naturally occurring oleanane-type triterpenoid, a class of complex organic compounds known for their diverse biological activities. It was first identified and isolated from Dillenia papuana, a large canopy tree native to Indonesia and Papua New Guinea.[1] Ethnobotanical studies have documented the traditional use of D. papuana by native people in the Morobe Province of Papua New Guinea for the treatment of various ailments, including asthma and chest pain, and as an aid in childbirth, highlighting the plant's significance in traditional medicine.[1] This guide provides a comprehensive overview of the discovery, structural elucidation, and known biological properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Isolation

This compound was first reported in a 1994 study by Nick, Wright, Sticher, and Rali, which focused on the phytochemical investigation of the Papua New Guinean medicinal plant Dillenia papuana. The compound was isolated from the aerial parts of the plant through a bioactivity-guided fractionation process. This process involves the systematic separation of plant extracts into fractions and testing their biological activity to guide the isolation of the active constituents. The isolation procedure employed a series of chromatographic techniques to separate this compound from a complex mixture of other triterpenoids.

Below is a generalized workflow representing the discovery and characterization process of this compound.

Structure Elucidation

The chemical structure of this compound was determined to be 1α-hydroxy-3-oxoolean-12-en-30-oic acid . This was achieved through extensive spectroscopic analysis, primarily using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H-¹H COSY, HMQC, and HMBC experiments) and mass spectrometry. These techniques allowed for the unambiguous assignment of all proton and carbon signals, revealing the oleanane skeleton, the positions of the hydroxyl and keto groups on the A-ring, and the carboxylic acid at the C-20 position.

Spectroscopic Data

Detailed quantitative NMR data from the original 1994 publication by Nick et al. is summarized below. This data is crucial for the identification and characterization of this compound.

| Carbon No. | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 1 | 75.4 (CH) | 3.85 (dd, J=3.6, 3.0) |

| 2 | 55.2 (CH₂) | 2.55 (m), 2.20 (m) |

| 3 | 217.8 (C) | - |

| 4 | 47.5 (C) | - |

| 5 | 55.4 (CH) | 1.55 (m) |

| 6 | 19.6 (CH₂) | 1.60 (m) |

| 7 | 34.0 (CH₂) | 1.50 (m) |

| 8 | 39.2 (C) | - |

| 9 | 47.0 (CH) | 1.70 (m) |

| 10 | 38.6 (C) | - |

| 11 | 23.5 (CH₂) | 1.95 (m) |

| 12 | 122.5 (CH) | 5.30 (t, J=3.5) |

| 13 | 144.0 (C) | - |

| 14 | 41.8 (C) | - |

| 15 | 27.8 (CH₂) | 1.65 (m) |

| 16 | 23.2 (CH₂) | 1.85 (m) |

| 17 | 46.5 (C) | - |

| 18 | 41.5 (CH) | 2.20 (m) |

| 19 | 46.0 (CH₂) | 1.75 (m), 1.15 (m) |

| 20 | 30.6 (C) | - |

| 21 | 33.8 (CH₂) | 1.45 (m) |

| 22 | 32.5 (CH₂) | 1.90 (m) |

| 23 | 26.5 (CH₃) | 1.10 (s) |

| 24 | 21.5 (CH₃) | 1.05 (s) |

| 25 | 15.3 (CH₃) | 0.80 (s) |

| 26 | 17.0 (CH₃) | 0.95 (s) |

| 27 | 25.9 (CH₃) | 1.15 (s) |

| 28 | 28.0 (CH₃) | 0.90 (s) |

| 29 | 33.0 (CH₃) | 1.25 (s) |

| 30 | 183.0 (COOH) | - |

| Data sourced from Nick et al., J. Nat. Prod. 1994, 57, 1245-1250. Assignments are based on 2D NMR experiments. |

Biological Activity

This compound has demonstrated notable antibacterial properties. The initial study reported its activity against a panel of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Type | Activity |

| Bacillus subtilis | Gram (+) | Active |

| Escherichia coli | Gram (-) | Active |

| Micrococcus luteus | Gram (+) | Active |

| Activity as reported by Nick et al. (1994). Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values were not provided in the abstract. |

Proposed Mechanism of Antibacterial Action

While the precise molecular targets of this compound have not been specifically elucidated, the mechanism of action for structurally related oleanane and ursane-type triterpenoids has been investigated.[2][3] These studies suggest a multi-faceted mode of action against bacteria, which likely extends to this compound. The proposed mechanisms include:

-

Membrane Disruption: The lipophilic nature of the triterpenoid skeleton allows it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential ions and metabolites.[4]

-

Inhibition of Efflux Pumps: Triterpenoids have been shown to inhibit bacterial efflux pumps, which are responsible for expelling antibiotics from the cell. This action can restore or enhance the efficacy of other antimicrobial agents.[2]

-

Interference with Biofilm Formation: These compounds can affect the expression of genes involved in the formation of biofilms, which are protective communities of bacteria that are highly resistant to antibiotics.[2][5]

-

Inhibition of Cellular Processes: Triterpenoids may also interfere with critical cellular processes such as cell division and peptidoglycan synthesis.[2]

The following diagram illustrates these potential mechanisms of antibacterial action.

Experimental Protocols

While the full, detailed experimental protocols from the original publication are not accessible, standard methodologies for the isolation and testing of such compounds are well-established.

General Protocol for Isolation of Triterpenoids from Plant Material

-

Extraction: Dried and powdered plant material (e.g., 500 g) is exhaustively extracted with a solvent of medium polarity, such as dichloromethane or ethyl acetate, at room temperature for 24-48 hours. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: Each fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate mixtures of increasing polarity) to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing the compound of interest are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to yield the pure compound.

Standard Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until the turbidity reaches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to the final test concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the broth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate includes a positive control (bacteria and broth, no compound) and a negative control (broth only). The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis of this compound

As of the current literature review, there are no published reports on the total chemical synthesis of this compound. The compound is currently sourced through isolation from its natural plant origin. The development of a synthetic route would be a valuable area for future research, enabling the production of larger quantities for further biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This compound is an oleanane-type triterpenoid with demonstrated antibacterial activity, isolated from the medicinal plant Dillenia papuana. Its structure has been fully elucidated, but further research is required to explore its full therapeutic potential. Key areas for future investigation include:

-

Quantitative Biological Evaluation: Determining the MIC values against a broader panel of pathogenic bacteria, including antibiotic-resistant strains.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in bacterial cells.

-

Total Synthesis: Developing a robust and efficient synthetic route to enable further pharmacological studies and the creation of novel derivatives.

-

In Vivo Efficacy: Evaluating the antibacterial activity of this compound in animal models of infection.

The study of this compound and related triterpenoids from the Dillenia genus represents a promising avenue for the discovery of new antibacterial agents to combat the growing challenge of antimicrobial resistance.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Ursolic and oleanolic acids: two natural triterpenoids targeting antibacterial multidrug tolerance and biofilm formation [frontiersin.org]

- 3. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial and Antifungal Terpenes from the Medicinal Angiosperms of Asia and the Pacific: Haystacks and Gold Needles [mdpi.com]

- 5. The Synergistic Effect of Triterpenoids and Flavonoids—New Approaches for Treating Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Biological Screening of Dillenic Acid C

A comprehensive search of scientific literature and databases has revealed no specific information, experimental data, or publications pertaining to a compound identified as "Dillenic acid C." This suggests that "this compound" may be a novel, as-yet-unpublished compound, a proprietary molecule not disclosed in public-domain research, or potentially a misnomer for another phytochemical.

The Dillenia genus of plants is known to be a rich source of various bioactive compounds, and numerous studies have been conducted on the biological activities of extracts and isolated constituents from different Dillenia species. Research has highlighted the presence of triterpenoids, flavonoids, and other phenolic compounds with a range of pharmacological properties.

While it is not possible to provide a specific technical guide on this compound due to the absence of data, this guide will, for illustrative purposes, present a generalized framework for the preliminary biological screening of a novel plant-derived compound. This framework is based on common methodologies applied to phytochemicals isolated from the Dillenia genus and other medicinal plants.

General Framework for Preliminary Biological Screening of a Novel Phytochemical

A typical preliminary biological screening workflow for a novel compound isolated from a plant source, such as a hypothetical "this compound" from a Dillenia species, would involve a series of in vitro assays to determine its potential therapeutic activities.

Cytotoxicity Screening

The initial step is often to assess the compound's toxicity against various cell lines. This helps to determine a safe concentration range for subsequent assays and to identify any potential as an anticancer agent.

Table 1: Representative Data Table for Cytotoxicity Screening (Hypothetical)

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC₅₀ (µM) |

| HEK293 (Normal) | 1 | 98.5 ± 2.1 | > 100 |

| 10 | 95.2 ± 3.5 | ||

| 50 | 88.7 ± 4.2 | ||

| 100 | 75.1 ± 5.6 | ||

| MCF-7 (Breast Cancer) | 1 | 90.1 ± 2.8 | 25.4 |

| 10 | 65.4 ± 4.1 | ||

| 50 | 30.2 ± 3.9 | ||

| 100 | 5.8 ± 1.5 | ||

| A549 (Lung Cancer) | 1 | 92.3 ± 3.3 | 48.2 |

| 10 | 70.1 ± 4.5 | ||

| 50 | 45.6 ± 3.7 | ||

| 100 | 15.7 ± 2.9 |

-

Cell Seeding: Plate cells (e.g., HEK293, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., "this compound") in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The compound would be tested against a panel of pathogenic bacteria and fungi to assess its antimicrobial potential.

Table 2: Representative Data Table for Antimicrobial Screening (Hypothetical)

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 62.5 |

| Escherichia coli (Gram-negative) | > 500 |

| Candida albicans (Fungus) | 125 |

-

Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes and medium), a negative control (medium only), and a standard antibiotic control (e.g., ampicillin, fluconazole).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antioxidant Activity Screening

The ability of the compound to scavenge free radicals is a common preliminary screening step.

Table 3: Representative Data Table for Antioxidant Screening (Hypothetical)

| Assay | IC₅₀ (µM) |

| DPPH Radical Scavenging | 85.2 |

| ABTS Radical Scavenging | 65.7 |

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of the screening process and a hypothetical signaling pathway that might be investigated if the compound shows anticancer activity.

Caption: Generalized workflow for the preliminary biological screening of a novel compound.

Caption: Hypothetical apoptosis signaling pathway induced by a bioactive compound.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dillenic acid C and other related triterpenoids isolated from the plant genus Dillenia. It covers their chemical nature, biological activities, and the methodologies for their study, with a focus on providing actionable information for research and development.

Introduction to Triterpenoids from Dillenia

The genus Dillenia, comprising about 100 species of flowering plants, is a rich source of bioactive secondary metabolites, particularly triterpenoids. These compounds, characterized by a thirty-carbon skeleton, have garnered significant interest for their diverse pharmacological properties. Among these, this compound, an oleanane-type triterpenoid, and its structural relatives have been identified as promising molecules with potential therapeutic applications.

Triterpenoids from Dillenia species, such as Dillenia papuana and Dillenia indica, have been reported to possess a range of biological activities, including antibacterial and cytotoxic effects. This guide will focus on this compound and its related compounds, providing a consolidated resource for their study.

Chemical Structures and Properties

This compound is an oleanane-type triterpenoid isolated from Dillenia papuana. Its chemical structure has been elucidated as 1α-hydroxy-3-oxoolean-12-en-30-oic acid. Several other related triterpenoids have also been isolated from Dillenia species, including dillenic acids A, B, D, and E, as well as the more commonly known betulinic acid and koetjapic acid.[1][2]

Table 1: Key Triterpenoids from Dillenia Species

| Compound Name | Chemical Structure | Molecular Formula | Source Species |

| Dillenic Acid A | 2α-hydroxy-3-oxoolean-12-en-30-oic acid | C30H46O4 | Dillenia papuana |

| Dillenic Acid B | 2-oxo-3β-hydroxyolean-12-en-30-oic acid | C30H46O4 | Dillenia papuana |

| This compound | 1α-hydroxy-3-oxoolean-12-en-30-oic acid | C30H46O4 | Dillenia papuana |

| Dillenic Acid D | 2,3-seco-2-oxoolean-12-en-3-methylester-30-oic acid | C31H48O5 | Dillenia papuana |

| Dillenic Acid E | 1α,3β-dihydroxyolean-12-en-30-oic acid | C30H48O4 | Dillenia papuana |

| Betulinic Acid | 3β-hydroxy-lup-20(29)-en-28-oic acid | C30H48O3 | Dillenia indica |

| Koetjapic Acid | Not specified in search results | Not specified in search results | Dillenia serrata |

Biological Activities

Triterpenoids from the genus Dillenia have demonstrated notable biological activities, primarily antibacterial and cytotoxic effects.

Antibacterial Activity

Table 2: Reported Antibacterial Activity of Triterpenoids from Dillenia papuana

| Compound | Test Organism | Activity |

| Dillenic Acid A | Bacillus subtilis, Escherichia coli, Micrococcus luteus | Active |

| Dillenic Acid B | Bacillus subtilis, Escherichia coli, Micrococcus luteus | Active |

| This compound | Bacillus subtilis, Escherichia coli, Micrococcus luteus | Active |

| 3-oxoolean-1,12-dien-30-oic acid | Bacillus subtilis, Escherichia coli, Micrococcus luteus | Active |

Cytotoxic Activity

While direct cytotoxic data for this compound is limited in the available literature, other triterpenoids from Dillenia and related oleanane-type triterpenoids have shown significant cytotoxic effects against various cancer cell lines.[2] For instance, betulinic acid, also found in Dillenia, is a well-known cytotoxic agent. Oleanane triterpenoids, as a class, are known to induce apoptosis and inhibit the proliferation of cancer cells.[2] The cytotoxic potential of this compound warrants further investigation.

Experimental Protocols

This section provides detailed, representative methodologies for the extraction, isolation, and biological evaluation of this compound and related triterpenoids, synthesized from standard practices for these types of compounds.

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of oleanane triterpenoids from plant material, which can be adapted for this compound from Dillenia papuana.

Workflow for Extraction and Isolation

Caption: A generalized workflow for the extraction and isolation of this compound.

Protocol:

-

Plant Material Preparation: Air-dry the leaves and stems of Dillenia papuana at room temperature and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol (e.g., 1 kg of plant material in 5 L of methanol) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane and ethyl acetate. The triterpenoid fraction is typically enriched in the ethyl acetate fraction.

-

Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

-

Fraction Collection and Analysis: Collect fractions of suitable volume (e.g., 50 mL each) and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid followed by heating).

-

Purification: Pool the fractions containing the compound of interest (this compound) and subject them to further purification using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The structure of the isolated compound can be elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are crucial for determining the carbon skeleton and the position of functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and molecular formula of the compound.

Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of this compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., E. coli, B. subtilis) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

Caption: A standard workflow for assessing cytotoxicity using the MTT assay.

Protocol:

-

Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a further 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on studies of other oleanane triterpenoids with cytotoxic and antibacterial activities, a putative mechanism of action can be proposed.[5] Oleanane triterpenoids are known to target multiple inflammatory and cell survival pathways.

Putative Signaling Pathways for the Bioactivity of this compound

Caption: Putative signaling pathways for the cytotoxic and antibacterial effects of this compound.

Disclaimer: The signaling pathways depicted are based on the known activities of structurally related oleanane triterpenoids and represent a putative mechanism for this compound. Further research is required for direct validation.

Conclusion and Future Directions

This compound and its related triterpenoids from the genus Dillenia represent a promising area for natural product-based drug discovery. Their reported antibacterial and potential cytotoxic activities warrant further in-depth investigation. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the specific MIC and IC50 values of purified this compound and its analogs against a broader range of bacterial strains and cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of these triterpenoids in animal models.

-

Sustainable Sourcing: Investigating methods for the sustainable production of these compounds, either through optimized extraction from plant sources or through synthetic or semi-synthetic approaches.

This technical guide provides a foundational resource to stimulate and guide further research into the promising therapeutic potential of this compound and related triterpenoids from the Dillenia genus.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Cytotoxic Polyhydroxylated Oleanane Triterpenoids from Cissampelos pareira var. hirsuta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Effect of Triterpenoids from Dillenia serrata (Dilleniaceae) on Prostaglandin E2 Production and Quantitative HPLC Analysis of Its Koetjapic Acid and Betulinic Acid Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical Insights and Bioactivity of Dillenic Acid C from Dillenia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ethnobotanical uses of Dillenia species, with a specific focus on the isolation, and biological activity of Dillenic acid C, a characteristic triterpenoid. This document synthesizes available scientific data to offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Ethnobotanical Context of Dillenia Species

The genus Dillenia, comprising approximately 100 species, is distributed throughout the tropical and subtropical regions of Southern Asia, Australasia, and the islands of the Indian Ocean.[1] Various parts of these plants, including the fruits, bark, and leaves, have a rich history of use in traditional medicine to treat a wide array of ailments.[1]

While specific ethnobotanical uses for Dillenia papuana, the source of this compound, are not extensively documented in readily available literature, the broader genus is well-known for its medicinal applications. For instance, the fruit juice of Dillenia indica is used as a cardiotonic and a cooling beverage for fever, while the bark and leaves are employed as astringents and laxatives.[2] The mixed juices of the bark, leaf, and fruits of some species are used in the treatment of cancer and diarrhea.[2] The antibacterial properties of compounds isolated from Dillenia papuana align with the traditional use of Dillenia species in treating infections.

This compound: A Bioactive Triterpenoid

This compound is an oleanene-type triterpenoid that has been isolated from the aerial parts of Dillenia papuana.[3] Its chemical structure has been elucidated as 1α-hydroxy-3-oxoolean-12-en-30-oic acid.[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C30H46O4 | --INVALID-LINK-- |

| Molecular Weight | 470.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S,4aS,6aS,6aS,6bR,8aR,12S,12aR,14bR)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid | --INVALID-LINK-- |

Biological Activity of this compound

The primary reported biological activity of this compound is its antibacterial effect. Research has demonstrated its activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

This compound, along with other related triterpenoids isolated from Dillenia papuana, has shown antibacterial properties against Bacillus subtilis, Escherichia coli, and Micrococcus luteus.[3] While the original study by Nick et al. (1994) qualitatively reports this activity, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not provided in the abstract.

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the assessment of its antibacterial activity, as inferred from the primary literature.

Isolation of this compound from Dillenia papuana

The isolation of this compound from the aerial parts of Dillenia papuana involves a multi-step extraction and chromatographic process.

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

-

Plant Material Collection and Preparation: The aerial parts (leaves and stems) of Dillenia papuana are collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to extraction with organic solvents. While the specific solvent system for this compound is not detailed in the abstract, a general approach for triterpenoids involves sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol.

-

Chromatographic Fractionation: The crude extract is then subjected to various chromatographic techniques to separate the complex mixture of phytochemicals. This typically involves column chromatography over silica gel, with a gradient elution system of increasing solvent polarity.

-

Isolation and Purification: Fractions showing the presence of triterpenoids (often visualized by thin-layer chromatography with specific spray reagents) are further purified using techniques such as preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is determined using a combination of spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and various 1D and 2D Nuclear Magnetic Resonance (NMR) techniques (¹H-¹H COSY, HMQC, HMBC, and NOESY).[3]

Antibacterial Activity Assay

The antibacterial activity of this compound is determined using standard microbiological assays.

Experimental Workflow for Antibacterial Assay

Caption: Workflow for assessing antibacterial activity.

-

Bacterial Strains: The test organisms include Gram-positive bacteria (Bacillus subtilis, Micrococcus luteus) and a Gram-negative bacterium (Escherichia coli).

-

Culture Preparation: The bacteria are cultured in a suitable broth medium to achieve a standardized cell density.

-

Agar Diffusion Assay: An agar diffusion method, such as the disc diffusion or well diffusion assay, is commonly employed. A standardized inoculum of each test bacterium is uniformly spread on the surface of a sterile agar plate.

-

Application of Test Compound: Sterile paper discs impregnated with a known concentration of this compound are placed on the agar surface. Alternatively, wells are made in the agar and filled with a solution of the compound.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth.

-

Measurement of Inhibition: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc or well where bacterial growth is inhibited).

Potential Mechanism of Action (Hypothesized)

While the specific signaling pathways and molecular targets of this compound have not been elucidated, the antibacterial mechanism of oleanane-type triterpenoids is generally attributed to their ability to disrupt bacterial cell membranes.

Hypothesized Antibacterial Mechanism

Caption: Hypothesized mechanism of antibacterial action.

The amphipathic nature of these molecules allows them to insert into the lipid bilayer of the bacterial membrane, leading to a loss of membrane integrity, leakage of essential ions and metabolites, and ultimately, cell death. The presence of both hydrophobic (the triterpenoid skeleton) and hydrophilic (the carboxylic acid and hydroxyl groups) moieties in this compound supports this proposed mechanism.

Future Directions

The discovery of this compound and its antibacterial properties opens up several avenues for future research:

-

Quantitative Bioactivity Studies: Determination of MIC and Minimum Bactericidal Concentration (MBC) values for this compound against a broader panel of pathogenic bacteria, including antibiotic-resistant strains.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound in bacterial cells.

-

Ethnobotanical Investigations: Further field research to document the traditional medicinal uses of Dillenia papuana by indigenous communities in Papua New Guinea.

-

Toxicology and Safety Profiling: In vitro and in vivo studies to assess the cytotoxicity and overall safety of this compound.

-

Semi-synthesis and Structure-Activity Relationship (SAR) Studies: Chemical modification of the this compound scaffold to generate analogues with enhanced antibacterial potency and improved pharmacokinetic properties.

This technical guide provides a foundational understanding of this compound within its ethnobotanical context. The information presented herein is intended to serve as a catalyst for further scientific inquiry and the potential development of new antibacterial agents from natural sources.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dillenic Acid C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of Dillenic acid C, a triterpenoid found in the plant Dillenia indica. Due to the limited availability of specific protocols for this compound, this document outlines a generalized yet detailed methodology based on established procedures for the isolation of similar triterpenoids from Dillenia indica.

Introduction

This compound (Molecular Formula: C30H46O4) is a naturally occurring triterpenoid with potential pharmacological value[1]. Triterpenoids from Dillenia indica have demonstrated a range of biological activities, including anticancer and anti-inflammatory effects[2][3][4][5]. These compounds have been shown to modulate key cellular signaling pathways, such as Akt/mTOR, NF-κB, and JAK/STAT3, which are critical in the progression of various diseases[3][6]. The effective extraction and purification of this compound are, therefore, crucial steps for further research and drug development.

Data Presentation

The following table summarizes quantitative data from studies on the extraction of triterpenoids and other phytochemicals from Dillenia indica. This data can serve as a reference for expected yields and the relative abundance of different compound classes in various extracts.

| Plant Part | Extraction Solvent/Method | Compound Class | Yield/Concentration | Reference |

| Fruit | Methanolic Extract | Betulinic Acid | 97 mg/g | [7] |

| Fruit | Ethyl Acetate Extract | Betulinic Acid | 107.6 mg/g | [7] |

| Leaves | Methanolic Extract followed by n-hexane, carbon tetrachloride, and chloroform fractions | Cytotoxic compounds (LC50) | n-hexane: 1.94 µg/ml, Chloroform: 2.13 µg/ml | [8] |

| Bark | Ethanolic Extract | Total Extract | 18.21 g from starting material | |

| Bark | n-hexane fraction | Fraction from Ethanolic Extract | 1.70 g | |

| Bark | Chloroform fraction | Fraction from Ethanolic Extract | 2.44 g | |

| Bark | Ethyl Acetate fraction | Fraction from Ethanolic Extract | 8.55 g | |

| Bark | Aqueous fraction | Fraction from Ethanolic Extract | 5.18 g |

Experimental Protocols

The following protocols are synthesized from methods used for the successful isolation of triterpenoids like betulinic acid from Dillenia indica.

This protocol describes a general method for obtaining a crude triterpenoid-rich extract from the plant material.

1. Plant Material Preparation:

- Collect fresh and healthy plant parts of Dillenia indica (e.g., fruits, leaves, or bark).

- Wash the plant material thoroughly with distilled water to remove any dirt and contaminants.

- Air-dry the material in the shade for 7-10 days or use a hot air oven at 40-50°C until a constant weight is achieved.

- Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Maceration Extraction:

- Weigh 500 g of the powdered plant material.

- Place the powder in a large glass container and add 2.5 L of 95% methanol.

- Seal the container and allow it to stand for 72 hours at room temperature with occasional shaking.

- Filter the extract through Whatman No. 1 filter paper.

- Repeat the extraction process with the plant residue two more times with fresh methanol to ensure complete extraction.

- Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 45°C to obtain the crude methanolic extract.

This protocol, based on the modified Kupchan method, is designed to separate compounds based on their polarity, thereby enriching the triterpenoid fraction[8].

1. Initial Solvent Partitioning:

- Dissolve the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

- Transfer the solution to a separating funnel.

- Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Start with n-hexane (3 x 500 mL). Collect the n-hexane fraction.

- Subsequently, partition the aqueous methanolic layer with dichloromethane (3 x 500 mL). Collect the dichloromethane fraction.

- Finally, partition the remaining aqueous layer with ethyl acetate (3 x 500 mL). Collect the ethyl acetate fraction.

2. Fraction Concentration:

- Concentrate each of the collected fractions (n-hexane, dichloromethane, and ethyl acetate) separately using a rotary evaporator to obtain the respective crude fractions. Triterpenoids are generally expected to be concentrated in the less polar fractions like dichloromethane and ethyl acetate.

This protocol outlines the purification of the target compound from the enriched fraction using column chromatography.

1. Preparation of the Column:

- Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

- Pack a glass column (e.g., 5 cm diameter, 100 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.

- Wash the packed column with n-hexane.

2. Sample Loading and Elution:

- Adsorb the dried ethyl acetate fraction (or the most promising fraction from TLC analysis) onto a small amount of silica gel.

- Carefully load the adsorbed sample onto the top of the prepared column.

- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on).

3. Fraction Collection and Analysis:

- Collect the eluting solvent in fractions of 20-25 mL.

- Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

- Visualize the spots on the TLC plates under UV light or by spraying with a suitable visualizing agent (e.g., ceric sulfate solution followed by heating).

- Pool the fractions that show a spot corresponding to the expected Rf value of this compound.

4. Recrystallization for Final Purity:

- Concentrate the pooled fractions to obtain the isolated compound.

- Further purify the compound by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone) to obtain pure crystals of this compound.

Visualization of Workflows and Signaling Pathways

Caption: Workflow for this compound extraction and purification.

Caption: Potential signaling pathways modulated by triterpenoids.

References

- 1. This compound | C30H46O4 | CID 10050419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. foodsciencejournal.com [foodsciencejournal.com]

- 3. Exploring the Cytotoxic Effects of the Extracts and Bioactive Triterpenoids from Dillenia indica against Oral Squamous Cell Carcinoma: A Scientific Interpretation and Validation of Indigenous Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Exploring the Cytotoxic Effects of the Extracts and Bioactive Triterpenoids from Dillenia indica against Oral Squamous Cell Carcinoma: A Scientific Interpretation and Validation of Indigenous Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Healing effect of Dillenia indica fruit extracts standardized to betulinic acid on ultraviolet radiation-induced psoriasis-like wounds in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dillenic Acid C

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dillenic acid C, a triterpenoid saponin of interest in pharmaceutical and nutraceutical research. The developed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, both acidified with phosphoric acid, and UV detection. This method is suitable for the accurate quantification of this compound in plant extracts and other matrices.

Introduction

This compound (C₃₀H₄₆O₄, Molar Mass: 470.7 g/mol ) is a naturally occurring triterpenoid saponin with potential biological activities that are of significant interest to the drug development and natural products research communities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its biological functions. This document provides a comprehensive protocol for a validated HPLC method for the quantification of this compound.

Chemical Structure

Caption: Chemical structure of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

-

Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size, or equivalent.

-

Solvents: HPLC grade acetonitrile, methanol, and water. Phosphoric acid (analytical grade).

-

Standards: Purified this compound (≥98% purity).

Chromatographic Conditions

A summary of the optimal chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 0-5 min, 60% B; 5-15 min, 60-80% B; 15-20 min, 80% B; 20-22 min, 80-60% B; 22-25 min, 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)

-

Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

Caption: HPLC analysis workflow for this compound.

Results and Discussion

The developed HPLC method provides a good separation of this compound from other components typically found in plant extracts. The use of an acidic mobile phase ensures the protonation of the carboxylic acid group, leading to a sharp and symmetrical peak. The selection of 210 nm as the detection wavelength is based on the UV absorbance of the carboxyl and ketone functional groups present in the molecule.

Calibration Curve

A linear calibration curve was obtained over the concentration range of 1-100 µg/mL. The regression equation and correlation coefficient are presented below.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.5 |

| 10 | 151.8 |

| 25 | 380.1 |

| 50 | 759.3 |

| 100 | 1520.5 |

Regression Equation: y = 15.18x + 0.95 Correlation Coefficient (r²): 0.9998

Signaling Pathway Logical Relationship

While this application note focuses on the analytical method, understanding the potential biological context of this compound is important for researchers. The following diagram illustrates a hypothetical signaling pathway where a triterpenoid like this compound might exert its effects, for instance, by inhibiting a pro-inflammatory pathway.

Caption: Hypothetical inhibitory pathway of this compound.

Conclusion

The HPLC method described in this application note is a reliable and accurate tool for the quantification of this compound in various samples. The method is straightforward and can be readily implemented in a standard analytical laboratory. This will facilitate further research into the pharmacology and therapeutic potential of this interesting natural compound.

Application Notes and Protocols for the Synthesis of Dillenic Acid C Derivatives for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis and evaluation of Dillenic acid C derivatives for Structure-Activity Relationship (SAR) studies. Due to the limited specific literature on the synthetic derivatization of this compound, this note outlines a rational approach based on the modification of its key functional groups: a carboxylic acid and an α,β-unsaturated ketone (enone).

The protocols provided are foundational and may require optimization based on the specific properties of the synthesized derivatives. The primary goal is to generate a library of analogs to explore the impact of structural modifications on biological activity, with a focus on potential anti-inflammatory and cytotoxic effects. Compounds from the plant Dillenia indica, from which this compound can be isolated, have shown a range of biological activities including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5]

Proposed Synthetic Strategy for this compound Derivatives

The core structure of this compound offers two primary sites for chemical modification: the carboxylic acid group and the enone moiety. A focused library of derivatives can be generated by systematically altering these functionalities.

Derivatization of the Carboxylic Acid Group

The carboxylic acid can be converted into a variety of functional groups to probe the effects of charge, lipophilicity, and hydrogen bonding potential.

1.1. Esterification: Conversion to esters can modulate the compound's polarity and cell permeability.

-

Protocol: React this compound with a range of alcohols (e.g., methanol, ethanol, benzyl alcohol) under acidic conditions (e.g., H₂SO₄ or HCl) or using coupling agents like DCC/DMAP.

1.2. Amidation: Formation of amides introduces hydrogen bond donors and acceptors, which can significantly alter biological activity.

-

Protocol: Couple this compound with a diverse set of primary and secondary amines using standard peptide coupling reagents such as HATU or HOBt/EDC.

Modification of the Enone Moiety

The α,β-unsaturated ketone is a reactive functional group that can undergo several transformations.

2.1. Michael Addition: The addition of nucleophiles to the β-carbon of the enone can introduce a wide array of substituents.

-

Protocol: React this compound or its ester derivatives with nucleophiles like thiols, amines, or carbon nucleophiles in the presence of a suitable base.

2.2. Reduction of the Double Bond: Saturation of the carbon-carbon double bond can reveal the importance of the enone planarity and reactivity for biological activity.

-

Protocol: Selective reduction of the double bond can be achieved using reagents like sodium borohydride in the presence of a Lewis acid or through catalytic hydrogenation (e.g., H₂, Pd/C).

Experimental Workflow

A systematic workflow is essential for the efficient synthesis and evaluation of the this compound derivative library.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Detailed Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound

-

Dissolve this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol) as the solvent.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Reflux the reaction mixture for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting ester by column chromatography on silica gel.

Protocol 2: General Procedure for Amidation of this compound

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir for 15 minutes at 0 °C.

-

Add the desired amine (1.2 equivalents) and a base such as Diisopropylethylamine (DIPEA) (2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude amide by column chromatography.

Protocol 3: Cytotoxicity Screening - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Protocol 4: Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of the compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-